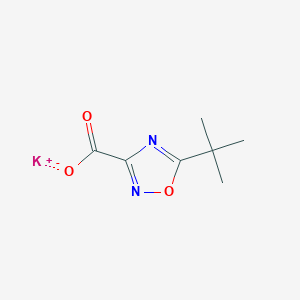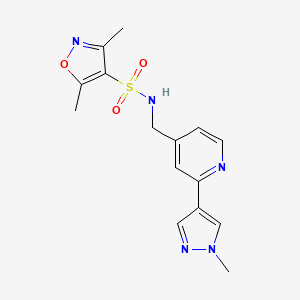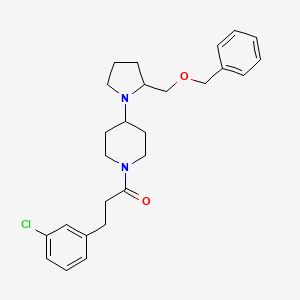
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has been researched for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
Scientific Research Applications
Pharmacological Applications
A study by Tsuno et al. (2017) presented the pharmacological evaluation of novel derivatives as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, indicating their potential application in treating pain. This suggests that compounds structurally related to "(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone" might have utility in developing analgesic medications (Tsuno et al., 2017).
Synthetic Applications
Ágai et al. (2004) developed a short, scalable, and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines, demonstrating the utility of related compounds in synthetic chemistry. This process involves temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, showcasing the versatility of these compounds in organic synthesis (Ágai et al., 2004).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Thermochemistry and Structural Studies
Dunstan (2003) investigated the thermochemistry of adducts of tin(IV) chloride with heterocyclic bases, including pyridine and piperidine derivatives. This study provides insights into the structural and thermochemical properties of these compounds, which could be relevant for their application in material science and coordination chemistry (Dunstan, 2003).
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-2-1-7-19-15(14)22-13-5-10-20(11-6-13)16(21)12-3-8-18-9-4-12/h1-4,7-9,13H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHCWUSIXOESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)






![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)


![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)